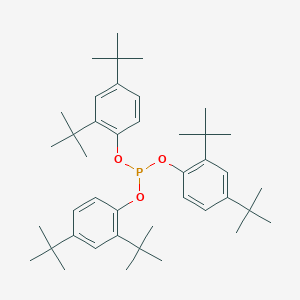
Tris(2,4-di-tert-butylphenyl) phosphite
Cat. No. B128399
Key on ui cas rn:
31570-04-4
M. Wt: 646.9 g/mol
InChI Key: JKIJEFPNVSHHEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07067570B2
Procedure details


(PhO)3P, diphenylmono(2-ethylhexyl) phosphite: (PhO)2(MeC3H6CH(Et)CH2O)P, tris(2,4-di-tert-butylphenyl) phosphite:

[Compound]
Name
diphenylmono(2-ethylhexyl) phosphite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

[Compound]
Name
(PhO)2(MeC3H6CH(Et)CH2O)P
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


Name
Identifiers


|
REACTION_CXSMILES
|
[P:1]([O:16][C:17]1C=CC=C[CH:18]=1)([O:9][C:10]1C=CC=C[CH:11]=1)[O:2][C:3]1C=CC=C[CH:4]=1.P(OC1C=CC(C(C)(C)C)=CC=1C(C)(C)C)(OC1C=CC(C(C)(C)C)=CC=1C(C)(C)C)OC1C=CC(C(C)(C)C)=CC=1C(C)(C)C>>[P:1]([O:16][CH2:17][CH3:18])([O:9][CH2:10][CH3:11])[O:2][CH2:3][CH3:4]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
P(OC1=CC=CC=C1)(OC1=CC=CC=C1)OC1=CC=CC=C1
|
Step Two
[Compound]
|
Name
|
diphenylmono(2-ethylhexyl) phosphite
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
[Compound]
|
Name
|
(PhO)2(MeC3H6CH(Et)CH2O)P
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
P(OC1=C(C=C(C=C1)C(C)(C)C)C(C)(C)C)(OC1=C(C=C(C=C1)C(C)(C)C)C(C)(C)C)OC1=C(C=C(C=C1)C(C)(C)C)C(C)(C)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
P(OCC)(OCC)OCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
